Cas no 1614825-79-4 (N-Methoxy-N,2-dimethylthiophene-3-carboxamide)
N-Methoxy-N,2-dimethylthiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-Methoxy-N,2-dimethylthiophene-3-carboxamide
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- Inchi: 1S/C8H11NO2S/c1-6-7(4-5-12-6)8(10)9(2)11-3/h4-5H,1-3H3
- InChI Key: KQKAZNKMCDSPGG-UHFFFAOYSA-N
- SMILES: C1(C)SC=CC=1C(N(OC)C)=O
N-Methoxy-N,2-dimethylthiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169006154-5g |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide |
1614825-79-4 | 97% | 5g |
679.35 USD | 2021-06-01 | |
| TRC | M262483-100mg |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide |
1614825-79-4 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | M262483-250mg |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide |
1614825-79-4 | 250mg |
$207.00 | 2023-05-18 | ||
| TRC | M262483-500mg |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide |
1614825-79-4 | 500mg |
$322.00 | 2023-05-18 | ||
| TRC | M262483-1g |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide |
1614825-79-4 | 1g |
$454.00 | 2023-05-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M262483-100mg |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide |
1614825-79-4 | 100mg |
¥900.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M262483-250mg |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide |
1614825-79-4 | 250mg |
¥1800.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M262483-500mg |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide |
1614825-79-4 | 500mg |
¥2760.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M262483-1g |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide |
1614825-79-4 | 1g |
¥3900.00 | 2023-09-15 | ||
| A2B Chem LLC | AI37889-1g |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide |
1614825-79-4 | 98% | 1g |
$204.00 | 2024-04-20 |
N-Methoxy-N,2-dimethylthiophene-3-carboxamide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on N-Methoxy-N,2-dimethylthiophene-3-carboxamide
Recent Advances in the Study of N-Methoxy-N,2-dimethylthiophene-3-carboxamide (CAS: 1614825-79-4)
N-Methoxy-N,2-dimethylthiophene-3-carboxamide (CAS: 1614825-79-4) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential therapeutic uses. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in current scientific research.
The compound's unique chemical structure, featuring a thiophene ring and a carboxamide moiety, makes it a promising candidate for the development of novel therapeutics. Researchers have explored its role as a key intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent publications have demonstrated its utility in the design of inhibitors for specific kinases and proteases, which are critical targets in cancer and inflammatory diseases.
One of the most notable advancements in the study of N-Methoxy-N,2-dimethylthiophene-3-carboxamide is its application in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound as a building block for the synthesis of potent and selective kinase inhibitors. The study highlighted the compound's ability to enhance binding affinity and selectivity, thereby improving the efficacy of the resulting inhibitors. These findings have significant implications for the treatment of diseases such as chronic myeloid leukemia and rheumatoid arthritis.
In addition to its role in kinase inhibition, recent research has also investigated the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors involved in various physiological processes, and their dysregulation is associated with numerous diseases. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of N-Methoxy-N,2-dimethylthiophene-3-carboxamide exhibit promising activity as allosteric modulators of specific GPCRs, opening new avenues for the development of targeted therapies.
The synthetic accessibility of N-Methoxy-N,2-dimethylthiophene-3-carboxamide has also been a focus of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating further exploration of its pharmacological potential. A 2023 paper in Organic Process Research & Development detailed an optimized synthetic route that improves yield and purity, making the compound more accessible for large-scale applications.
Despite these promising developments, challenges remain in the clinical translation of N-Methoxy-N,2-dimethylthiophene-3-carboxamide-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's versatility and the growing body of research supporting its utility suggest that it will continue to be a valuable tool in drug discovery.
In conclusion, N-Methoxy-N,2-dimethylthiophene-3-carboxamide (CAS: 1614825-79-4) represents a compound of significant interest in the field of chemical biology and medicinal chemistry. Its applications in kinase inhibition, GPCR modulation, and synthetic chemistry underscore its potential as a cornerstone for the development of novel therapeutics. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its therapeutic applications, making it a key player in the future of drug discovery.
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